2-Chloro-4-fluorophenyl cycloheptyl ketone
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Overview
Description
2-Chloro-4-fluorophenyl cycloheptyl ketone is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is further attached to a cycloheptyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluorophenyl cycloheptyl ketone typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with cycloheptanone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-Chloro-4-fluorobenzoyl chloride+Cycloheptanone→2-Chloro-4-fluorophenyl cycloheptyl ketone
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cycloheptyl ketone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-fluorophenyl cycloheptyl ketone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluorophenyl cycloheptyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to these targets, potentially modulating their activity. The cycloheptyl ketone group may also play a role in the compound’s overall bioactivity by influencing its pharmacokinetic properties.
Comparison with Similar Compounds
- 2-Chloro-4-fluorophenyl cyclopentyl ketone
- 2-Chloro-4-fluorophenyl cyclohexyl ketone
- 2-Chloro-4-fluorophenyl cyclooctyl ketone
Comparison: 2-Chloro-4-fluorophenyl cycloheptyl ketone is unique due to the presence of a seven-membered cycloheptyl ring, which can impart different steric and electronic properties compared to its cyclopentyl, cyclohexyl, and cyclooctyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall bioactivity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-cycloheptylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFO/c15-13-9-11(16)7-8-12(13)14(17)10-5-3-1-2-4-6-10/h7-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSKVCBIWQYSMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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